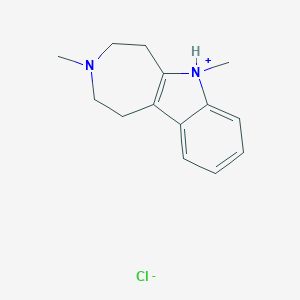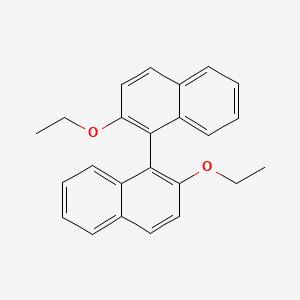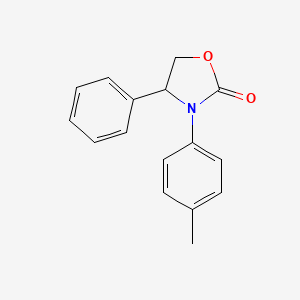
3-(4-Methylphenyl)-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE is a heterocyclic compound that belongs to the oxazolidinone class It is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . Additionally, the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates can be carried out under triazabicyclodecene catalysis .
Industrial Production Methods: Industrial production methods for 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE include hypervalent iodine compounds, sodium hydride (NaH), and triazabicyclodecene . The conditions for these reactions typically involve room temperature or slightly elevated temperatures, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE depend on the specific reagents and conditions used. For example, the intramolecular cyclization of N-allylcarbamates can yield oxazolidinones with various substituents, while the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils can produce 2-oxazolidinones with β-enaminocarbonyl groups .
Aplicaciones Científicas De Investigación
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE has numerous scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of biologically active compounds, including antibacterial agents . The compound’s unique structure makes it valuable for creating new drugs with low resistance potential. Additionally, it is employed in organic synthesis as a chiral auxiliary, facilitating stereoselective transformations .
Mecanismo De Acción
The mechanism of action of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. In the context of antibacterial activity, oxazolidinone derivatives, such as linezolid, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Comparación Con Compuestos Similares
4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The uniqueness of 4-PHENYL-3-P-TOLYL-OXAZOLIDIN-2-ONE lies in its specific substituents, which may confer distinct advantages in certain applications.
List of Similar Compounds:- Linezolid
- Tedizolid
- Contezolid
These compounds are part of the oxazolidinone class and are known for their antibacterial properties .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clave InChI |
QENWQHDTOBJPJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


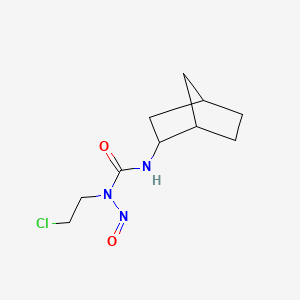
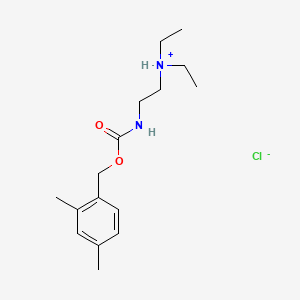
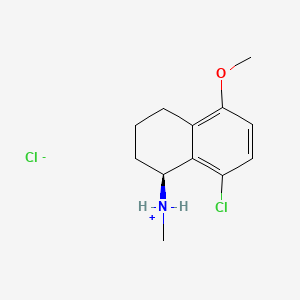

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
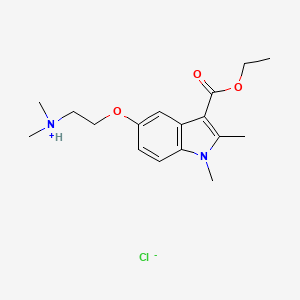
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)


